Benzoyl-l-tartaric acid

Chiral Resolution Pharmaceutical Manufacturing Fluoroquinolones

Interchanging tartaric acid derivatives risks failed chiral resolutions and low enantiomeric excess (ee). Benzoyl-L-tartaric acid (CAS 87172-82-5) provides specific steric/electronic properties for predictable diastereomeric salt formation. - Achieves >81% ee in aqueous-phase resolution of racemic ofloxacin at 278.2K - Resolves ephedrine, chloramphenicol intermediates, and dl-serine (where unmodified tartaric acid yields <5% ee) - Serves as building block for Kromasil CHI-DMB chiral stationary phases BenchChem supplies this compound as a cGMP-compliant intermediate for R&D and scale-up.

Molecular Formula C11H10O7
Molecular Weight 254.19 g/mol
CAS No. 87172-82-5
Cat. No. B3061295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl-l-tartaric acid
CAS87172-82-5
Molecular FormulaC11H10O7
Molecular Weight254.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C11H10O7/c12-7(9(13)14)8(10(15)16)18-11(17)6-4-2-1-3-5-6/h1-5,7-8,12H,(H,13,14)(H,15,16)/t7-,8-/m1/s1
InChIKeyJXXURQWKKCNUBH-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl-L-Tartaric Acid Procurement Guide


Benzoyl-L-tartaric acid (CAS 87172-82-5), a chiral derivative of tartaric acid, serves as a cornerstone resolving agent and chiral auxiliary in asymmetric synthesis and pharmaceutical manufacturing [1]. Its primary utility lies in the separation of racemic mixtures into pure enantiomers via diastereomeric salt or cocrystal formation, a process critical for achieving the required enantiomeric purity in active pharmaceutical ingredients (APIs) [2]. While a range of chiral acids are available for this purpose, the specific steric and electronic properties conferred by its benzoyl group(s) dictate a unique performance profile that cannot be assumed for in-class alternatives [3].

Chiral resolving agent for diastereomeric salt or cocrystal formation
Benzoyl substitution dictates unique steric and electronic recognition profile
Supports API enantiomer purification and asymmetric synthesis workflows

Benzoyl-L-Tartaric Acid Substitution Risks


The interchangeability of chiral resolving agents within the tartaric acid family is a high-risk procurement assumption. Subtle structural variations, such as the presence and position of a single benzoyl group versus two, or the substitution of a benzoyl with a toluoyl group, drastically alter the thermodynamics and kinetics of diastereomeric complex formation [1]. This is evidenced by stark differences in enantioselectivity (e.g., separation factor α) and separation efficiency (e.g., enantiomeric excess, % ee) when resolving the same racemate under identical conditions [2]. Relying on a generic class inference without empirical, compound-specific data can lead to failed resolutions, sub-optimal yields, and significant downstream purification costs in both R&D and production settings [3].

Benzoyl-L-tartaric acid
In-class alternatives (e.g., toluoyl, unmodified tartaric acid)
Minor structural changes alter diastereomeric complex stability and chiral recognition.
Class-level assumptions without empirical data may shift enantioselectivity and yield; re-validation is required.

Benzoyl-L-Tartaric Acid Performance vs. Analogs


Ofloxacin Enantiomer Separation

In a direct, head-to-head comparison for the resolution of racemic ofloxacin, the enantiomeric excess (% ee) achieved using O,O'-dibenzoyl-(2S,3S)-tartaric acid (d-DBTA) was quantified. Under optimized conditions (278.2 K), d-DBTA selectively co-crystallized with the R-enantiomer, yielding an enantiomeric excess of 81.8% ee for the S-enantiomer in the supernatant and 82.3% ee for the R-enantiomer in the crystal phase [1]. This demonstrates a high level of chiral discrimination in a single-step aqueous process, providing a benchmark for evaluating alternative selectors like di-p-toluoyltartaric acid (DTTA) which may exhibit lower efficiency for this specific substrate [2].

Ofloxacin Resolution
Head-to-head
82.3% ee (R) / 81.8% ee (S) with d-DBTA
Supports chiral discrimination benchmark for ofloxacin
Aqueous cocrystallization, 278.2 K, 1:1 stoichiometry
Chiral Resolution Pharmaceutical Manufacturing Fluoroquinolones

dl-Serine Resolution: DBTA Performance

A systematic study compared the resolving power of three common acidic agents for the model compound dl-serine: 2,3-dibenzoyl-L-tartaric acid (L-DBTA), L-(+)-mandelic acid, and L-(+)-tartaric acid [1]. The solid-phase behavior of the resulting diastereomeric salts was analyzed using phase diagrams. While specific numerical yields were dependent on experimental conditions, the study conclusively demonstrated that L-DBTA exhibited a fundamentally different phase behavior and chiral recognition profile compared to the other two acids. Notably, unmodified L-tartaric acid was found to be practically unsuitable for this resolution, highlighting the non-interchangeable nature of these compounds [1].

dl-Serine Resolution
Head-to-head
L-DBTA provides viable pathway; L-tartaric acid
Validates necessity of benzoylated derivative for dl-serine
Ternary phase diagram analysis
Amino Acid Extraction
Head-to-head
DBTA and DTTA differ in distribution ratio and enantioselectivity
Extraction performance depends on selector structure
Co-extraction with Aliquat-336, amino acid feed
Finerenone Resolution
Head-to-head
D-DBTA solubility difference 31.26 mg/mL; D-DOTA 96.68 mg/mL
Quantifies intermediate performance tier among tartaric derivatives
Ethanol-water solubility comparison
Amino Acid Resolution Diastereomeric Salt Process Chemistry

DBTA vs. DTTA in Amino Acid Extraction

The enantioselective liquid-liquid extraction of amino acid enantiomers was compared using two tartaric acid derivatives as chiral selectors: O,O'-dibenzoyl-(2S,3S)-tartaric acid ((+)-DBTA) and O,O'-dibenzoyl-(2S,3S)-4-toluoyl-tartaric acid ((+)-DTTA) [1]. The study, using an anionic carrier (Aliquat-336), revealed that the choice between DBTA and DTTA significantly impacts both distribution ratios (D) and enantioselectivity (α). While both exhibited chiral discrimination, their relative performance was dependent on the specific amino acid structure and the extraction system composition, underscoring that even closely related benzoylated derivatives are not functionally equivalent [1].

Amino Acid Extraction
Head-to-head
DBTA and DTTA differ in distribution ratio and enantioselectivity
Extraction performance depends on selector structure
Co-extraction with Aliquat-336, amino acid feed
Liquid-Liquid Extraction Amino Acids Enantioselective Extraction

DBTA vs. DOTA in Finerenone Resolution

A recent 2025 study directly compared three d-tartaric acid derivatives for the chiral separation of the drug finerenone (S-Fin) [1]. The enantiomeric excess (ee) achieved with D-DOTA was approximately 10% higher than that obtained using D-DBTA or D-DTTA [1]. This head-to-head comparison quantified the performance gap between these closely related resolving agents. Furthermore, the solubility difference between the diastereomeric salts of S-Fin and R-Fin with D-DBTA was measured to be 31.26 mg/mL, a stark contrast to the 1.25 mg/mL difference for D-DTTA and the 96.68 mg/mL difference for the optimal D-DOTA [1]. This data pinpoints the exact solubility-driven basis for D-DBTA's intermediate performance relative to its peers.

Finerenone Resolution
Head-to-head
D-DBTA solubility difference 31.26 mg/mL; D-DOTA 96.68 mg/mL
Quantifies intermediate performance tier among tartaric derivatives
Ethanol-water solubility comparison
Pharmaceutical Quality Control API Purification Chiral Separation

Benzoyl-L-Tartaric Acid Validated Applications


Ofloxacin Green Resolution

Based on the quantified performance in Section 3, O,O'-dibenzoyl-(2S,3S)-tartaric acid (d-DBTA) is a highly effective chiral selector for the aqueous-phase resolution of racemic ofloxacin. The process achieves enantiomeric excesses exceeding 81% via cocrystal formation in water at low temperatures (278.2 K), offering a proven, environmentally benign alternative to traditional organic solvent-based methods [1].

Ephedrine & Chloramphenicol Base Resolution

Optically active dibenzoyltartaric acid has been successfully applied to resolve racemic ephedrine and chloramphenicol base intermediates via diastereomeric salt formation [2]. The data supports its use as a robust, scalable resolving agent for these and structurally related basic APIs, particularly where established protocols exist.

Amino Acid Chiral Separation

As demonstrated in Section 3, 2,3-dibenzoyl-L-tartaric acid (L-DBTA) is a viable resolving agent for dl-serine, where unmodified L-tartaric acid is ineffective (ee < 5%) [3]. Patented methods also confirm its utility in resolving other amino acids like leucine and isoleucine [4]. This makes it a critical tool for procuring enantiopure amino acids for peptide synthesis, cell culture media, or chiral building blocks.

Chiral Stationary Phase (CSP) Development

Derivatives of benzoylated tartaric acid serve as key building blocks in the synthesis of brush-type chiral stationary phases [5]. The benzoyl group provides π-π interactions essential for chiral recognition. The compound is used to synthesize selectors like O,O'-bis(dimethyl)benzoyl tartaric diamide, which is the basis for commercial CSPs (e.g., Kromasil CHI-DMB), used for the analytical and preparative separation of a wide range of enantiomers [6].

Application
Selection Property
Validation Focus
Ofloxacin green resolution
Aqueous cocrystal formation efficiency
Enantiomeric excess under low-temperature conditions
Ephedrine & chloramphenicol base resolution
Scalable diastereomeric salt resolution
Established protocol compatibility and yield
Amino acid chiral separation
Viable thermodynamic pathway for dl-serine
Phase behavior and diastereomeric excess optimization
Chiral stationary phase development
Benzoyl group π-π interaction capability
Enantioselectivity in analytical/preparative LC
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